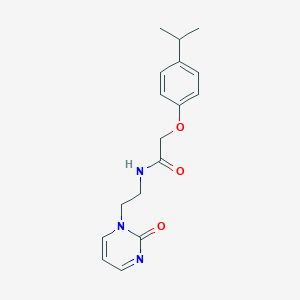
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, also known as IPAEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学的研究の応用
Anticancer Activity
The molecule of interest, due to its structural characteristics, shares similarity with compounds known for their potential anticancer activity. A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrated anticancer potential through in silico modeling, targeting the VEGFr receptor. This compound exhibited intermolecular hydrogen bonds crucial for its activity, suggesting the structural motifs present could be pivotal in anticancer applications (Sharma et al., 2018).
Antimicrobial Properties
Compounds related to 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide have been studied for antimicrobial properties. A series of pyrimidinones and oxazinones showed good antibacterial and antifungal activities, which might be attributed to their structural framework, indicating potential utility in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Docking Analysis
The synthesis and structure elucidation of similar compounds have paved the way for molecular docking analyses, revealing potential binding affinities to various biological targets. These analyses help in understanding the molecular interactions responsible for the biological activities of these compounds, offering a foundation for the design of drugs with improved efficacy and specificity (Sharma et al., 2018).
Potential Pesticide Applications
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, sharing a related structural motif, have been identified as potential pesticides. X-ray powder diffraction characterized these compounds, providing valuable information on their crystalline structure, which is essential for understanding their mechanism of action as pesticides (Olszewska et al., 2009).
特性
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXABTMZXWHXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

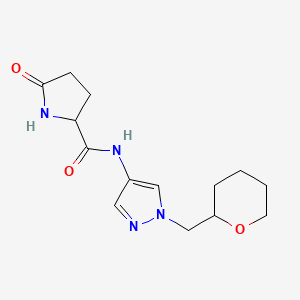
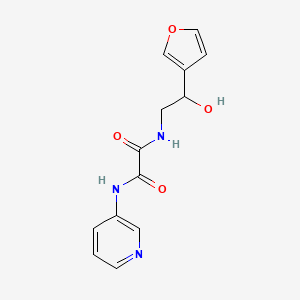
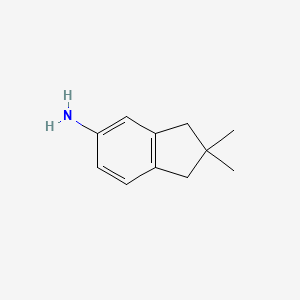
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
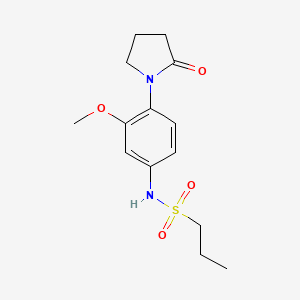
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
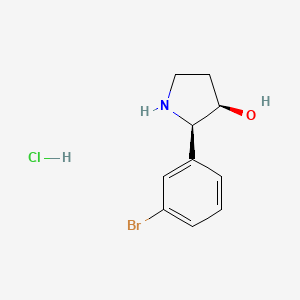
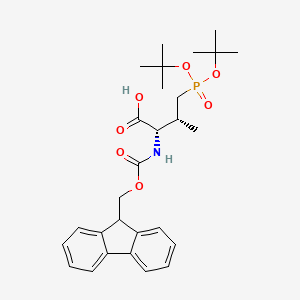
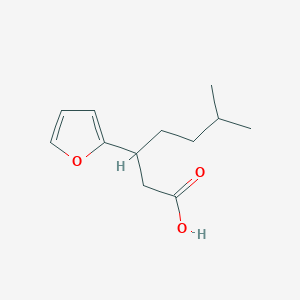
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
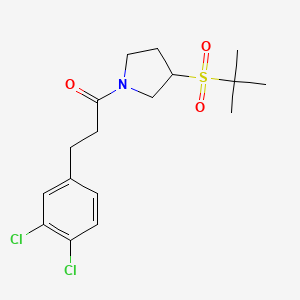
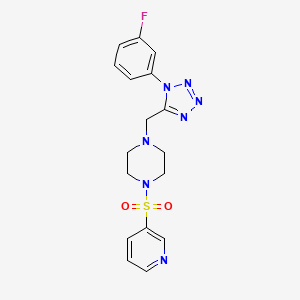
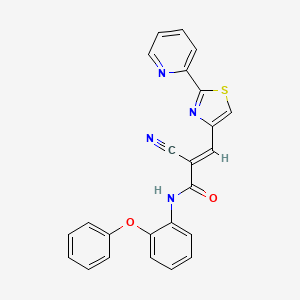
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476945.png)